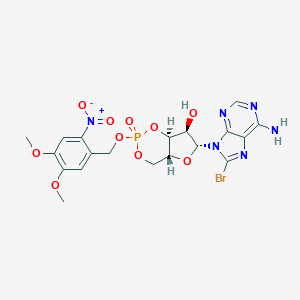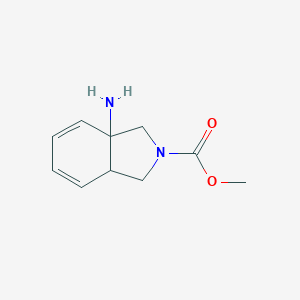
methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate, also known as MAIC, is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that belongs to the class of isoindoles, which are widely used in the synthesis of various organic compounds. MAIC has been extensively studied for its potential applications in medicinal chemistry, drug discovery, and organic synthesis.
Mecanismo De Acción
The mechanism of action of methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in cell proliferation and DNA replication. Additionally, methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate may induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell proliferation. Additionally, methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate has been shown to induce the expression of several genes involved in apoptosis, including p53 and Bax.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate has several advantages as a research tool. It is relatively easy to synthesize and is stable under a wide range of conditions. Additionally, it exhibits potent cytotoxic and antimicrobial activity, making it a useful compound for studying the mechanisms of cell death and bacterial growth inhibition. However, methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate also has some limitations. It is highly toxic and must be handled with care. Additionally, its mechanism of action is not fully understood, which limits its potential applications in drug discovery.
Direcciones Futuras
There are several future directions for research on methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate. One potential area of study is the development of methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate derivatives with improved cytotoxic and antimicrobial activity. Additionally, further research is needed to fully understand the mechanism of action of methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate and its potential applications in drug discovery. Finally, studies on the pharmacokinetics and toxicity of methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate are needed to evaluate its potential as a therapeutic agent.
Métodos De Síntesis
Methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate can be synthesized using a multi-step process involving the reaction of 2-methyl-3-nitrobenzoic acid with thionyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the intermediate with methylamine.
Aplicaciones Científicas De Investigación
Methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate has been studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate has been found to have antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
Número CAS |
177336-97-9 |
|---|---|
Nombre del producto |
methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate |
Fórmula molecular |
C10H14N2O2 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
methyl 7a-amino-3,3a-dihydro-1H-isoindole-2-carboxylate |
InChI |
InChI=1S/C10H14N2O2/c1-14-9(13)12-6-8-4-2-3-5-10(8,11)7-12/h2-5,8H,6-7,11H2,1H3 |
Clave InChI |
AIQHZJXQNRLNAT-UHFFFAOYSA-N |
SMILES |
COC(=O)N1CC2C=CC=CC2(C1)N |
SMILES canónico |
COC(=O)N1CC2C=CC=CC2(C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



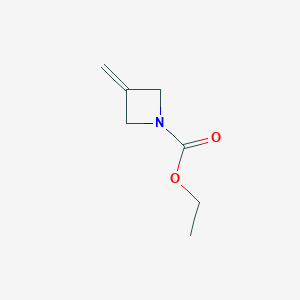
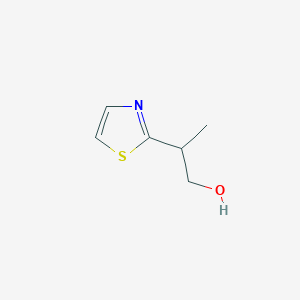
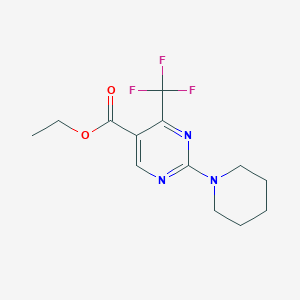
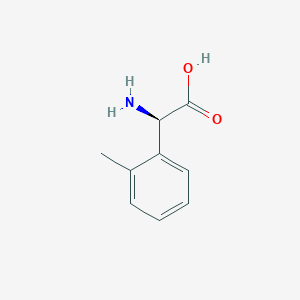
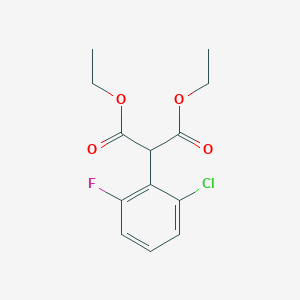
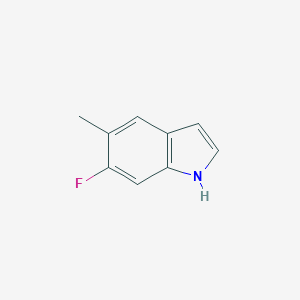
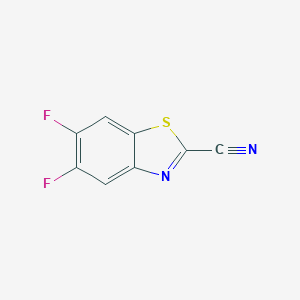
![(3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione](/img/structure/B67783.png)
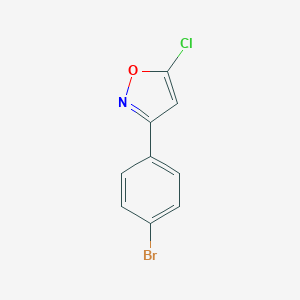
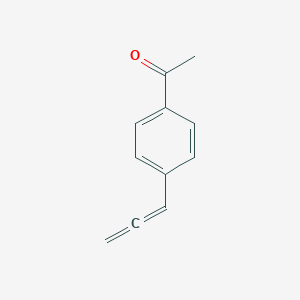
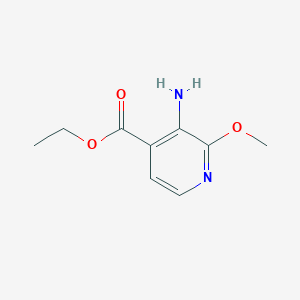
![1-[5-(2-Phenyleth-1-Ynyl)-2-Thienyl]Ethan-1-One](/img/structure/B67793.png)
